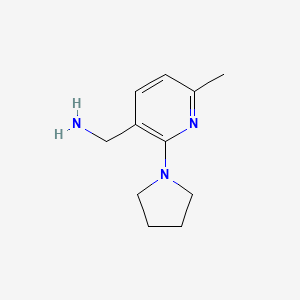

(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine

Description

“(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine” is a pyridine-derived compound characterized by a methyl group at the 6-position, a pyrrolidin-1-yl substituent at the 2-position, and a methylamine moiety at the 3-position of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRRXVUQKDPNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of Substituted Pyridine Intermediates

- Starting from 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine, a series of protection and substitution reactions are performed.

- Sodium hydride is used as a base in anhydrous N,N-dimethylformamide (DMF) at 0°C under nitrogen to deprotonate and facilitate nucleophilic substitution.

- Benzyl alcohol is added dropwise to form 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine.

- Subsequent steps involve conversion to 6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol and esterification with trifluoromethanesulfonic acid to form the corresponding pyridin-2-yl ester.

Step 2: Formation of Pyrrolidinyl Substituent

- The pyrrolidine ring is introduced via nucleophilic substitution or amidation reactions on the pyridine intermediate.

- For example, reaction of 2-[6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-yl]pyrrole-1-carboxylic acid tert-butyl ester under controlled conditions leads to incorporation of the pyrrolidinyl group.

- Reaction conditions typically involve refluxing in suitable solvents and use of protecting groups to avoid side reactions.

Step 3: Introduction of Methylamine Group at Position 3

- The methylamine substituent is introduced through reductive amination or nucleophilic substitution on a suitable precursor such as a pyridin-3-yl-methyl halide or aldehyde.

- For example, 6- dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester is reacted with 2-aminoethanethiol at elevated temperature (130°C) to form intermediates that can be further converted to the methylamine derivative.

- Purification involves extraction with organic solvents like chloroform, washing with water, drying over magnesium sulfate, and solvent evaporation.

Step 4: Final Deprotection and Purification

- After assembling the core structure, protecting groups such as trimethylsilanyl and dioxolane are removed under acidic or neutral conditions.

- The final compound is isolated by extraction, washing, drying, filtration, and evaporation.

- Rectification under reduced pressure is used to purify the product to high purity.

Reaction Conditions and Reagents Summary

Research Findings on Synthetic Efficiency and Selectivity

- The described methods allow for regioselective substitution on the pyridine ring, critical for the biological activity of the compound.

- Use of protecting groups such as trimethylsilanyl and dioxolane ensures stability of sensitive functional groups during multi-step synthesis.

- The reaction conditions (low temperature, inert atmosphere) minimize side reactions and improve yield.

- Purification by extraction and rectification under reduced pressure results in high purity suitable for pharmaceutical applications.

- The synthetic route is adaptable for scale-up, as indicated by the use of common reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 201.27 g/mol. Its structure comprises a pyridine ring substituted with a pyrrolidine moiety, which contributes to its biological activity. Understanding its chemical properties is crucial for predicting its interactions in biological systems.

Antiviral Activity

Recent studies have indicated that derivatives of pyridine and pyrrolidine compounds exhibit antiviral properties. For instance, research has shown that similar compounds can act as inhibitors of viral proteases, which are critical for the replication of viruses such as Zika and SARS-CoV-2 . The ability to inhibit these proteases suggests that (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine could be explored further as a potential antiviral agent.

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory activities. Research indicates that certain pyridine derivatives can inhibit cyclooxygenase enzymes, which play a significant role in inflammation . This suggests that (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine may also possess anti-inflammatory properties worth investigating.

In Silico Studies

Computational modeling and molecular docking studies have been employed to assess the binding affinity of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine to various biological targets. These studies help in understanding how modifications to the compound's structure can enhance its efficacy and reduce toxicity .

Multi-drug Therapy Approaches

The compound has been considered in multi-drug therapy strategies aimed at synergistically targeting multiple pathways involved in diseases like COVID-19. By disrupting protein-protein interactions critical for viral entry and replication, it may serve as an adjunct therapy alongside existing antiviral medications .

Neuroscience Studies

Given the structural similarity to neurotransmitter systems, there is potential for exploring (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine in neurological research. Compounds with similar structures have been implicated in modulating neurotransmitter release and receptor activity, suggesting avenues for studying neuropharmacology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine is essential for evaluating its safety profile. Investigations into its metabolism, bioavailability, and potential toxic effects are crucial for determining its viability as a therapeutic agent.

Case Studies

Mechanism of Action

The mechanism of action of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry can influence the binding mode and efficacy of the compound . Molecular docking studies have suggested potential interactions with proteins such as gamma tubulin .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

The Catalog of Pyridine Compounds (2017) lists several structurally related pyridine derivatives, highlighting variations in substituents and their commercial availability (Table 1):

Key Observations :

- Substituent Diversity: The target compound’s 3-methylamine group distinguishes it from analogs like HB083 (2-amine) and HB084 (fluoropyridine).

- Steric Effects : The tert-butyldimethylsilyloxy group in HB084 introduces steric bulk, likely reducing metabolic stability compared to the smaller methylamine group in the target compound .

Biological Activity

(6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

The synthesis of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine typically involves constructing the pyrrolidine and pyridine rings followed by functionalization. Common methods include:

- Cyclization of N-substituted piperidines : This method is often employed to create the pyrrolidine structure.

- Microwave-assisted organic synthesis (MAOS) : This technique enhances the efficiency of the synthesis process, yielding high purity and yield.

The biological activity of (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine is primarily mediated through its interaction with specific molecular targets, such as receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound may act as a ligand, modulating receptor activity, which can lead to various physiological effects.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated significant growth inhibition in various cancer cell lines. The mechanism typically involves:

- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in leukemia cells by modulating protein levels associated with cell cycle regulation and apoptosis .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Smh-3 | HL-60 | 103.26 | G2/M arrest, caspase activation |

Anti-inflammatory Effects

The compound's anti-inflammatory properties are being explored through structure–activity relationship (SAR) studies. For example, certain derivatives have shown promising inhibition of COX enzymes, which are crucial in inflammatory processes.

| Compound | COX Inhibition IC50 (μmol) |

|---|---|

| Derivative 5 | 0.04 ± 0.09 |

| Derivative 6 | 0.04 ± 0.02 |

These findings suggest that modifications on the pyridine ring can enhance anti-inflammatory activity .

Case Studies

- Anticancer Activity : A study on a related compound demonstrated significant efficacy against HL-60 leukemia cells, indicating that structural similarities may confer similar effects on cell viability and apoptosis induction .

- In Vivo Efficacy : Research into substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has shown that compounds with similar structures exhibit acceptable plasma clearance and low toxicity profiles in animal models, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for (6-Methyl-2-pyrrolidin-1-ylpyridin-3-yl)methylamine?

- Synthesis :

- Step 1 : Start with 6-methylpyridine derivatives. Introduce pyrrolidin-1-yl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 2 : Functionalize the pyridine ring at the 3-position with a methylamine group using reductive amination or direct alkylation .

- Step 3 : Purify intermediates via column chromatography or recrystallization.

- Characterization :

- NMR : Use H and C NMR to confirm substitution patterns and amine protonation states .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

- Methodology :

- In vitro MIC Testing :

Prepare bacterial/fungal cultures (e.g., E. coli, S. aureus, C. albicans).

Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) .

- Antioxidant Assays :

- DPPH Radical Scavenging : Measure reduction of DPPH absorbance at 517 nm .

- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in mammalian cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

- Experimental Design :

Substituent Variation : Modify pyrrolidine (e.g., replace with piperidine) or methyl groups (e.g., ethyl, halogen) .

Bioactivity Testing : Screen derivatives for antimicrobial, anticancer, or enzyme inhibition (e.g., kinase assays) .

- Key Findings :

- Example : Ethoxy substitution at the pyridine ring enhances lipophilicity and membrane penetration, improving antimicrobial activity (MIC reduced from 32 μg/mL to 8 μg/mL) .

- Table : Comparative Bioactivity of Analogues

| Substituent Position | Functional Group | MIC (μg/mL) | IC (ROS) |

|---|---|---|---|

| 2-Pyrrolidinyl | Methylamine | 32 | 45 μM |

| 2-Piperidinyl | Ethylamine | 16 | 28 μM |

Q. What computational strategies predict the compound’s binding modes and metabolic stability?

- Molecular Docking :

- Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase) .

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap) .

- ADMET Prediction :

- SwissADME or ADMETLab to estimate solubility (LogS), CYP450 metabolism, and BBB permeability .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC values)?

- Root Causes :

- Assay variability (e.g., cell line differences, incubation times).

- Compound purity or degradation (e.g., oxidation during storage) .

- Solutions :

Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

Stability Studies : Monitor compound integrity via HPLC-MS under different storage conditions (pH, temperature) .

Meta-Analysis : Use statistical tools (e.g., random-effects model) to aggregate data from multiple studies .

Q. What experimental approaches assess the compound’s stability under oxidative conditions?

- Kinetic Studies :

- Flow Reactor Setup : Expose the compound to O/N mixtures at 25–500°C; monitor degradation via FTIR or GC-MS .

- Degradation Pathways :

- Primary Products : Identify N-oxide derivatives or pyrrolidine ring-opening products using HRMS .

- Table : Key Degradation Parameters

| Temperature (°C) | Half-Life (min) | Major Degradation Product |

|---|---|---|

| 100 | 120 | N-Oxide |

| 300 | 5 | Pyridine fragment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.